C8 Substituent Comparison: 8-Ethoxy vs. 8-Fluoro in the 1H-Pyrazolo[4,3-c]quinoline HPK1/FLT3 Inhibitor Series
The HPK1/FLT3 inhibitor patent series (US20250011319A1) explicitly distinguishes 8-ethoxy-substituted 1H-pyrazolo[4,3-c]quinolines from their 8-fluoro counterparts. The patent claims compounds where R₈ (the quinoline C8 substituent) is selected from hydrogen, halogen, alkoxy, and alkyl, and provides exemplary compound '12' as 1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline [1]. The target compound CAS 901044-17-5 replaces the 8-fluoro of compound '12' with an 8-ethoxy group. While quantitative IC₅₀ values for direct 8-fluoro vs. 8-ethoxy head-to-head comparison have not been disclosed in the public patent text, the patent's explicit differentiation of alkoxy-substituted analogs as a distinct Markush subgroup indicates that the C8 substituent is a critical determinant of kinase selectivity and potency in this scaffold. Compound-specific quantitative data are not publicly available; this is a class-level inference based on structural claim differentiation.
| Evidence Dimension | C8 substituent identity and impact on kinase selectivity profile |
|---|---|
| Target Compound Data | 8-ethoxy substitution (CAS 901044-17-5) |
| Comparator Or Baseline | 8-fluoro substitution (Patent compound '12': 1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline) [1] |
| Quantified Difference | Comparative IC₅₀ or selectivity ratio data not publicly disclosed; differentiation based on structural Markush subgroup claims |
| Conditions | HPK1 and FLT3 kinase inhibition assays (as claimed in patent family); compound-specific assay data not available |
Why This Matters
For procurement decisions in kinase inhibitor research, the C8 substituent is a known handle for modulating kinase selectivity across the kinome—procuring CAS 901044-17-5 provides a chemically distinct tool compound relative to the 8-fluoro analog for selectivity profiling studies.
- [1] Ivachtchenko, A. V., et al. Substituted 1H-pyrazolo[4,3-c]quinolines, methods of preparation, and use thereof. U.S. Patent Application US20250011319A1, filed October 3, 2022, published January 9, 2025. Lomond Therapeutics, Inc. View Source
